HIV (GP120) ANTIGENIC PEPTIDE
Description
Significance of the HIV-1 Envelope Glycoprotein (B1211001) Complex in Viral Infection Mechanisms
The process of HIV-1 infection begins when the GP120 subunit of the Env complex binds to the CD4 receptor on the surface of target immune cells, most notably T-helper cells. mdpi.comnih.gov This initial binding triggers a series of conformational changes in GP120, which then allows it to interact with a secondary co-receptor, either CCR5 or CXCR4. mdpi.complos.org This dual-receptor interaction is a critical step that initiates the fusion of the viral and cellular membranes, a process mediated by the associated GP41 protein. mdpi.comnih.gov This fusion event allows the viral core, containing the genetic material of the virus, to be released into the cytoplasm of the host cell, thereby establishing infection. mdpi.com The entire Env complex, particularly GP120, is therefore indispensable for the virus's ability to recognize and infect its target cells. nih.govfrontiersin.org
The structure of GP120 is complex, featuring both conserved regions, which are crucial for receptor binding, and highly variable loops. frontiersin.orgpnas.org These variable regions are a key feature of the virus's survival strategy.
| Feature | Description |
| Structure | Composed of an inner and outer domain, with a bridging sheet. It contains variable loops (V1/V2, V3, etc.) that are highly flexible. pnas.org |
| Function | Mediates attachment to the CD4 receptor and chemokine co-receptors (CCR5 or CXCR4) on host cells. mdpi.com |
| Glycosylation | Heavily coated with sugar molecules (glycans), which form a "glycan shield." frontiersin.orgmdpi.com |
Overview of GP120's Immunological Role and its Contributions to Immune Evasion
As the outermost component of the virus, GP120 is a primary target for the host's immune system, particularly for the production of antibodies. nih.govnih.gov However, HIV has evolved sophisticated mechanisms to evade this immune surveillance, many of which are centered on the properties of GP120.
One of the most significant immune evasion strategies is the high mutation rate of the env gene, which codes for GP120. mdpi.com This results in constant changes to the protein's structure, particularly in its variable loops, making it difficult for antibodies to maintain effective recognition. mdpi.com
Furthermore, GP120 is heavily glycosylated, meaning it is coated in a dense layer of sugar molecules. This "glycan shield" effectively masks the underlying protein structure from neutralizing antibodies. frontiersin.org The virus can also evade the immune system by forming immune complexes that, paradoxically, can make the virus more infectious. nih.gov GP120 can act as a polyclonal activator of B cells, leading to the production of non-neutralizing antibodies that can form these complexes, shielding the virus from effective immune attack. nih.gov
Another cunning evasion tactic involves conformational masking. The regions of GP120 that are essential for receptor binding are often concealed within the protein's structure and are only exposed transiently during the process of cell entry. frontiersin.org This limits the window of opportunity for neutralizing antibodies to bind and block infection. plos.org Research has also shown that GP120 can induce the movement of T cells, including those that are supposed to kill the virus, away from sites of infection. nih.gov
Rationale for Academic Research into HIV-1 GP120 Antigenic Peptides
The central role of GP120 in viral entry and its complex interplay with the immune system make it a prime target for the development of both vaccines and therapeutic interventions. frontiersin.organnualreviews.org The rationale for focusing research on GP120 antigenic peptides—small, specific fragments of the protein—is multifaceted.
Firstly, by identifying and targeting the conserved regions of GP120 that are essential for its function, researchers hope to develop vaccines that can elicit broadly neutralizing antibodies (bNAbs). frontiersin.orgnih.gov These are antibodies capable of neutralizing a wide range of HIV-1 strains, a crucial requirement for an effective vaccine given the virus's genetic diversity. frontiersin.org Early vaccine trials using the full-length recombinant GP120 protein were largely unsuccessful in generating such a response. mdpi.comnih.gov
Secondly, studying GP120 antigenic peptides allows for a more detailed understanding of the specific interactions between the virus and the host immune system. plos.org By mapping the epitopes—the specific parts of the antigen that are recognized by the immune system—researchers can design immunogens that focus the immune response on the most vulnerable sites of the virus. frontiersin.orgmdpi.com
Finally, peptide-based therapeutics are gaining traction as a potential antiviral strategy. frontiersin.org Short peptides designed to mimic the binding sites of bNAbs or to interfere with the interaction between GP120 and its cellular receptors are being investigated as a way to block viral entry. frontiersin.orgplos.org These peptide-based approaches offer potential advantages in terms of potency and cost-effectiveness. frontiersin.org The ongoing research into GP120 antigenic peptides is therefore a critical component of the global effort to combat the HIV/AIDS pandemic. bohrium.com
Properties
CAS No. |
198636-94-1 |
|---|---|
Molecular Formula |
C117H211N41O31S |
Molecular Weight |
2720.291 |
InChI |
InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1 |
InChI Key |
CBJINRXLSYHNOL-QEZKGTQVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Structural and Epitopic Elucidation of Hiv 1 Gp120 Antigenic Peptides
Identification and Characterization of Immunodominant Epitopes within GP120
The immune response to gp120 is not uniformly distributed across the protein but is instead focused on specific regions known as immunodominant epitopes. These are the sites that elicit the most robust B-cell and T-cell responses during natural infection or immunization. Research has shown that the structural context of a peptide sequence significantly influences its potential to become an immunodominant epitope. nih.gov
Antigenic Contributions of GP120 Variable Loop Regions (V1-V5)
The five variable loops (V1, V2, V3, V4, and V5) of gp120 are characterized by high sequence diversity and are major targets for the humoral immune response. asm.org These loops are structurally flexible and often shield more conserved regions of the virus from antibody recognition. annualreviews.org
V1/V2 Loops: These loops are highly variable in length and sequence and are often glycosylated. plos.org They play a significant role in shielding conserved epitopes, and their deletion can increase the sensitivity of the virus to neutralization by some antibodies. asm.org The V1/V2 region is a principal determinant of the strain-specificity of the neutralizing antibody response. asm.org Despite their variability, the V1/V2 domain can form a unique four-stranded β-sheet structure that is recognized by some broadly neutralizing antibodies (bNAbs), like PG9. nih.gov The interaction of these antibodies often involves both the peptide backbone and associated glycans.
V3 Loop: The V3 loop is considered an immunodominant component of the gp120 envelope protein. nih.gov It is involved in determining viral tropism (the type of co-receptor it uses to enter cells, either CCR5 or CXCR4). plos.org Antibodies targeting the V3 loop can be potent neutralizers, although their breadth is often limited to specific viral strains. nih.govasm.org The conformation of the V3 loop, particularly its β-hairpin structure, is critical for antibody recognition.
V4 and V5 Loops: The V4 and V5 loops also contribute to the antigenic profile of gp120. Deletion of the V4 loop can disrupt the proper folding of the gp120 precursor, gp160. annualreviews.org Both V4 and V5 loop deletions have been shown to abrogate receptor and co-receptor binding, highlighting their importance for the structural and functional integrity of the envelope glycoprotein (B1211001). plos.org Epitopes located just below the base of the V3 loop, and potentially masked by the V4 loop, have been identified as targets for the initial autologous neutralizing antibody response. asm.org
| Variable Loop | Key Antigenic Characteristics | Notable Research Findings |
|---|---|---|
| V1/V2 | Highly variable, shields conserved epitopes, target for some bNAbs. asm.orgnih.gov | Deletion enhances neutralization by certain antibodies; forms a unique β-sheet structure recognized by bNAbs like PG9. asm.orgnih.gov |
| V3 | Immunodominant, determines viral tropism, target for potent but often strain-specific neutralizing antibodies. plos.orgnih.gov | Stabilizing the V3 loop in a sequestered state can reduce the induction of non-neutralizing antibodies. nih.govnih.gov |
| V4 | Influences gp160 folding, can mask epitopes near the V3 loop base. annualreviews.orgasm.org | Deletion negatively impacts the structural integrity and function of the envelope protein. plos.org |
| V5 | Contributes to the overall structure and receptor binding function. plos.org | Deletion abrogates receptor and co-receptor binding capabilities. plos.org |
Exploration of Conserved Regions as Potential Antigenic Targets
While the variable loops are immunodominant, their high mutation rate allows the virus to evade the immune response. Consequently, there is significant interest in targeting the five conserved regions of gp120 (C1-C5) for vaccine development. asm.org These regions are more consistent across different HIV-1 strains and are often involved in critical functions, making them more challenging for the virus to alter without compromising its fitness.
Studies have identified epitopes within the C1, C2, and C5 regions that are recognized by antibodies. asm.org For instance, epitopes in the C5 region have been found to be well-exposed on the surface of intact, native primary HIV-1 isolates. asm.org Similarly, certain epitopes in the C2 region are also accessible to antibodies. asm.org The "Cluster A" epitopes, located in the C1 and C2 regions, are major targets for antibodies that mediate potent antibody-dependent cellular cytotoxicity (ADCC). plos.org These epitopes become exposed after the virus binds to the CD4 receptor on a target cell. nih.gov
| Conserved Region | Epitope/Target Area | Significance | Reference Antibody/Finding |
|---|---|---|---|
| C1/C2 | Cluster A epitopes | Major targets for potent ADCC-mediating antibodies; exposed after CD4 binding. plos.org | Antibodies A32 and C11 recognize epitopes in this region. nih.gov |
| C5 | C-terminal epitopes | Well-exposed on native viral particles and recognized by antibodies from infected individuals. asm.org | Human monoclonal antibody 1331A recognizes a discontinuous epitope in C5. aai.org |
| C4 | Component of CD4 binding site | Contains a highly conserved T-helper determinant. asm.org | Contributes to the binding of CD4 and some neutralizing antibodies. nih.gov |
Epitopes within the CD4 Binding Site and Co-receptor Binding Regions of GP120
The CD4 binding site (CD4bs) on gp120 is a highly conserved region essential for the initial attachment of the virus to the host T-cell. This makes it a prime target for the development of bNAbs. The CD4bs is a complex, discontinuous epitope composed of residues from several different regions of the gp120 protein, including the C2, C4, and loop D regions. frontiersin.org However, the virus has evolved mechanisms to shield this site, such as the surrounding variable loops and a dense glycan shield. asm.org
Upon binding to CD4, gp120 undergoes a significant conformational change. This rearrangement exposes or forms the co-receptor binding site, which is necessary for the next step of viral entry. nih.govrupress.org These newly exposed epitopes are known as CD4-induced (CD4i) epitopes. CD4i epitopes are often highly conserved and represent another class of vulnerable targets for neutralizing antibodies. nih.gov Antibodies that recognize CD4i epitopes, such as 17b, can block the interaction of gp120 with the co-receptor. asm.org
Analysis of Conformational Epitopes within GP120 Peptide Fragments
Many of the most potent and broadly neutralizing antibodies against HIV-1 recognize conformational epitopes on gp120. nih.gov Unlike linear epitopes, which are formed by a continuous sequence of amino acids, conformational epitopes are composed of residues that are brought together in three-dimensional space by the folding of the protein. This makes their mimicry with short synthetic peptides a significant challenge.
Strategies for Inducing and Stabilizing Native-like Conformational States in Synthetic GP120 Peptides
To elicit antibodies that can recognize the native gp120 on the virus, synthetic peptide immunogens must adopt a conformation that closely mimics the structure of the epitope on the intact protein. Several strategies are being explored to achieve this:
Cyclization: Introducing cyclic constraints, such as through the formation of disulfide bonds or lactam bridges, can significantly stabilize a desired peptide conformation. This has been shown to enhance the binding affinity of peptide mimics to their target antibodies.
Use of Scaffolds: Peptide epitopes can be grafted onto larger, structurally stable protein scaffolds. This approach presents the epitope in a more native-like conformation and can improve its immunogenicity.
Chemical Cross-linking: Specific cross-linking agents can be used to covalently link a peptide mimic to a stabilizing molecule, such as a CD4 mimetic, to lock it into a desired conformation. pnas.org
Introduction of Non-natural Amino Acids: Incorporating non-natural amino acids, such as pseudoprolines, can help to stabilize specific secondary structures like β-turns, which are common in loop regions like V3. nih.gov
Impact of Disulfide Bonds and Intrinsic Secondary Structure on GP120 Peptide Antigenicity
The gp120 protein contains multiple highly conserved disulfide bonds that are crucial for its proper folding and the maintenance of its complex three-dimensional structure. nih.gov These disulfide bonds play a significant role in shaping the antigenic landscape of the protein.
The presence of disulfide bonds can influence antigen processing and the presentation of T-cell epitopes. nih.govresearchgate.net Studies have shown that the deletion of specific disulfide bonds can alter the pattern of immunodominance, sometimes leading to a reduced T-cell response due to increased susceptibility to proteolysis. nih.gov Conversely, the introduction of novel disulfide bonds has been used as a strategy to stabilize gp120 in a particular conformation, for example, to better expose conserved epitopes.
The intrinsic secondary structure of gp120 peptides, such as the propensity to form β-strands or α-helices, is also a key determinant of antigenicity. asm.org Molecular dynamics simulations have shown that glycosylation, often found near disulfide linkages, can stabilize the pre-existing conformations of peptide fragments, reducing their flexibility and potentially enhancing their immunogenicity by focusing the immune response on a specific structure. plos.org The stability of secondary structural elements, influenced by factors like disulfide bonds and glycosylation, is therefore critical for the presentation of conformational epitopes and the elicitation of a protective antibody response.
Influence of Glycosylation Patterns on the Antigenicity of GP120 Peptides
The surface of the HIV-1 envelope glycoprotein gp120 is heavily decorated with N-linked glycans, which constitute approximately half of its molecular mass. nih.govcore.ac.uk These carbohydrate moieties play a critical role in the interplay between the virus and the host immune system, profoundly influencing the antigenicity of gp120 peptides. The pattern of glycosylation is not random; it is shaped by both the underlying amino acid sequence and the cellular machinery of the host cell in which the virus replicates. nih.gov This results in a dense "glycan shield" that covers the protein surface, presenting a significant challenge to the development of an effective antibody response. core.ac.ukoup.com
The composition and density of this glycan shield can vary depending on the cell type used for gp120 expression, leading to differences in the ratio of high-mannose to complex N-glycans. nih.gov This variability in glycosylation directly affects the recognition of gp120 by antibodies. nih.gov For instance, gp120 produced in different cell lines, such as Jurkat T-cells versus HepG2 cells, exhibits distinct N-glycan profiles, which in turn alters the binding of polyclonal antibodies from the sera of HIV-1-infected individuals. nih.gov
The influence of glycosylation extends to the conformation and stability of gp120. Glycans can stabilize the structure of peptide fragments, such as those from the V1V2 domain, by reducing their conformational flexibility and increasing resistance to unfolding. plos.org This structural stabilization can, in turn, affect the exposure and recognition of antigenic epitopes.
Glycan Shielding Mechanisms and Immune Evasion
The primary mechanism by which glycosylation influences antigenicity is through the formation of a "glycan shield," a dense layer of carbohydrate molecules that physically masks the underlying protein surface from immune surveillance. core.ac.ukoup.commdpi.com This shield is a key strategy for HIV-1 to evade the host's humoral immune response. oup.com By covering conserved regions of the gp120 protein, the glycan shield prevents neutralizing antibodies from accessing their target epitopes. nih.gov
The effectiveness of the glycan shield is not merely a matter of steric hindrance. The virus has evolved to utilize the host's own glycosylation machinery to create a shield that is immunologically "quiet" or poorly immunogenic. mdpi.com The glycans on gp120 are host-derived, making them appear as "self" to the immune system and thus reducing the antigenicity of a large portion of the gp120 surface. oup.com
Furthermore, the glycan shield is not a static entity but is described as an "evolving glycan shield." nih.gov The virus can alter its glycosylation patterns by mutating potential N-glycosylation sites (PNGS), leading to the loss of some glycans and the appearance of new ones. nih.gov This dynamic nature allows the virus to escape from neutralizing antibodies that may have developed against a previous variant. nih.gov
The signal peptide of the HIV envelope protein, although not present in the mature gp120 protein, has been shown to impact the glycan profile of gp120, which in turn affects its antigenicity. nih.govresearchgate.net Variations in the signal peptide can influence the qualitative aspects of Env glycosylation, thereby altering the reactivity of gp120 with certain antibodies. nih.govresearchgate.net This suggests that even regions of the viral genome not directly coding for the mature protein can be subject to immune pressure through their effects on the glycan shield. nih.govresearchgate.net
Role of Specific Glycosylation Sites on Epitope Exposure
Individual N-linked glycosylation sites play distinct and sometimes crucial roles in modulating the exposure of specific antigenic epitopes on gp120. The presence or absence of a glycan at a particular position can have profound effects on the local and even distant conformation of the protein, thereby influencing antibody recognition. nih.govaai.org
Studies involving the removal of specific glycans have demonstrated their direct impact on the antigenicity of gp120. For example, the removal of the N448 glycan in the C4 region of gp120 was found to hinder the proteolytic processing of this region, thereby restricting the generation of CD4 T cell epitopes. aai.org This indicates that the loss of a single glycan can induce structural changes that make a specific region more resistant to the cellular machinery responsible for generating immune epitopes. aai.org
Conversely, the removal of certain glycans can unmask conserved epitopes, leading to enhanced recognition by neutralizing antibodies. The deletion of individual glycans, such as those at positions N156, N262, or N410, which are proximal to the CD4-binding site, has been shown to impair viral infectivity and increase the virus's sensitivity to a range of antibodies and entry inhibitors. core.ac.uk This suggests that these specific glycans play a role in shielding critical functional sites on the gp120 surface.
The location of glycosylation sites within or near variable loops, such as V1, V2, and V3, is particularly important. Glycosylation in these regions can influence the conformation of the loops and their accessibility to antibodies. plos.org For instance, changes in glycosylation within the V1V2 region can affect the recognition of epitopes not only within this region but also in the distant V3 loop and the CD4 binding site. oup.com
Table of Research Findings on the Influence of Glycosylation on GP120 Antigenicity
| Finding | Key Glycosylation Sites/Regions | Impact on Antigenicity | Reference(s) |
|---|---|---|---|
| Cell-Type Dependent Glycosylation | Overall N-glycan profile | Affects recognition by polyclonal antibodies from HIV-1 infected individuals. | nih.gov |
| Signal Peptide Influence | Overall glycan profile | Alters reactivity with CD4-induced specific monoclonal antibodies (17b and A32). | nih.govresearchgate.net |
| Glycan Shielding | Entire gp120 surface | Masks underlying protein epitopes from immune recognition. | core.ac.ukoup.commdpi.com |
| Evolving Glycan Shield | Potential N-glycosylation sites (PNGS) | Allows escape from neutralizing antibodies through mutation of glycosylation sites. | nih.gov |
| C4 Region Glycosylation | N448 | Loss of this glycan restricts the generation of CD4 T cell epitopes in the C4 region. | aai.org |
| CD4-Binding Site Proximal Glycans | N156, N262, N410 | Removal enhances sensitivity to neutralizing antibodies and entry inhibitors. | core.ac.uk |
| V1V2 Region Glycosylation | N156, N160 | Stabilizes peptide conformation and influences recognition by V1V2-targeted antibodies. | plos.org |
| Inter-glycan Effects | N262 | Loss of this glycan alters glycan processing at distant sites like N448. | nih.gov |
Advanced Methodologies for the Study and Design of Hiv 1 Gp120 Antigenic Peptides
Research-Oriented Peptide Synthesis and Modification Techniques
The chemical synthesis and modification of peptides that mimic gp120 epitopes are fundamental to HIV research. These synthetic peptides are instrumental in mapping antibody binding sites, understanding the structural basis of neutralization, and designing novel immunogens.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides. proteogenix.sciencebachem.com In SPPS, a peptide chain is assembled stepwise while one end is attached to an insoluble solid support. bachem.com This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. proteogenix.sciencebachem.com The use of the Fmoc/t-Bu protecting-group strategy is common in SPPS, allowing for the synthesis of peptides up to 150 amino acids in length and the incorporation of modified or unnatural amino acids. proteogenix.sciencenih.govbeilstein-journals.org This flexibility is crucial for creating diverse gp120 peptide libraries.
Parallel synthesis methods, often automated, enable the simultaneous creation of a large number of distinct peptides. asm.orggoogle.com This high-throughput capability is essential for generating peptide libraries, such as those used in epitope mapping. rsc.org For instance, overlapping peptide libraries, where sequences systematically scan through a protein region, are synthesized to identify the specific amino acids that form an epitope. rsc.orgplos.org In the context of gp120, peptide microarrays have been created with hundreds of overlapping peptides covering the entire gp160 sequence (which includes gp120) to map antibody responses. rsc.orgpepperprint.comjpt.com
Table 1: Key Features of SPPS for GP120 Peptide Synthesis
| Feature | Description | Relevance to GP120 Research |
| Solid Support | An insoluble resin to which the peptide chain is anchored. | Allows for easy removal of excess reagents and byproducts, simplifying purification. proteogenix.science |
| Protecting Groups | Temporary chemical modifications (e.g., Fmoc, Boc) on amino acid termini and side chains to control the reaction sequence. | Enables the specific and controlled assembly of complex gp120 peptide sequences. nih.govbeilstein-journals.org |
| Stepwise Elongation | Amino acids are added one at a time in a cyclical process of deprotection, activation, and coupling. bachem.com | Facilitates the precise synthesis of defined gp120 peptide sequences. |
| Automation | Fully automated synthesizers can perform the synthesis cycles, increasing efficiency and reproducibility. bachem.combeilstein-journals.org | Enables high-throughput production of gp120 peptide libraries for large-scale screening. |
| Versatility | Allows for the incorporation of non-standard amino acids, and modifications like glycosylation and lipidation. proteogenix.sciencenih.govbeilstein-journals.org | Crucial for mimicking the native structure and post-translational modifications of gp120. |
For producing larger gp120 subunits or complex peptide constructs that are difficult to synthesize chemically, recombinant expression systems are employed. These systems use host cells, such as mammalian cells (e.g., CHO cells), to produce the desired protein. pnas.orggoogle.com The choice of expression system is critical as it can influence the proper folding and glycosylation of gp120, which are essential for its antigenic structure. pnas.orgfrontiersin.org
Researchers have engineered various recombinant gp120 constructs, including full-length gp120, stripped-down core versions, and fusions with other proteins or peptides. nih.govplos.orgresearchgate.net For example, a "stripped core" gp120 was designed by removing flexible loop regions to improve stability and focus the immune response on conserved epitopes like the CD4 binding site. nih.govmit.edu The signal peptide used in the expression construct can also impact the glycosylation and antigenicity of the resulting gp120 protein. pnas.orgfrontiersin.org
Many important epitopes on gp120 are conformational, meaning they are formed by amino acids that are not in a continuous sequence but are brought together by the protein's three-dimensional folding. To mimic these structures, advanced chemical strategies are used.
Native Chemical Ligation (NCL) allows for the joining of two unprotected peptide fragments, which can be a powerful tool for synthesizing larger or more complex proteins and for creating libraries of scaffolded peptides. rsc.orgresearchgate.net
Cyclization strategies are employed to constrain the conformation of a synthetic peptide, often to mimic a loop or other secondary structure element present in the native protein. rsc.orgbeilstein-journals.org This conformational restriction can significantly enhance the peptide's ability to bind to its target antibody. beilstein-journals.org For example, peptides mimicking the C4 domain of gp120 have been cyclized to improve their structural stability. uni-kiel.deresearchgate.net Different methods for cyclization exist, including the formation of disulfide bridges between cysteine residues or the use of chemical linkers. rsc.orgbeilstein-journals.org
Stapled peptides are a class of synthetic peptides where a chemical brace, typically an all-hydrocarbon staple, is introduced to lock the peptide into a specific conformation, often an alpha-helix. ijdmsrjournal.comnih.gov This modification can increase the peptide's stability, resistance to degradation by proteases, and ability to penetrate cells. nih.govresearchgate.net Stapled peptides have been developed to mimic helical regions of gp41 (a protein associated with gp120) and have shown the ability to bind to broadly neutralizing antibodies. nih.gov Research has also explored dual-acting stapled peptides that can target both HIV-1 entry by interacting with the V3 loop of gp120 and viral assembly. ijdmsrjournal.comcpcscientific.comnih.gov
Table 2: Comparison of Peptide Modification Strategies
| Strategy | Principle | Application in GP120 Research | Key Findings |
| Chemical Ligation | Joining of unprotected peptide fragments. rsc.orgresearchgate.net | Assembling discontinuous epitopes on a molecular scaffold to mimic protein binding sites. rsc.orgrsc.org | Resulting mimics can compete with gp120 for binding to the CD4 receptor. rsc.org |
| Cyclization | Constraining peptide conformation into a loop. beilstein-journals.orguni-kiel.de | Mimicking loop structures in gp120 to enhance binding to antibodies. beilstein-journals.org | Cyclic peptides show improved binding affinity and stability compared to their linear counterparts. rsc.orgbeilstein-journals.org |
| Stapling | Introducing a chemical brace to stabilize helical structures. ijdmsrjournal.comnih.gov | Creating stable mimics of helical epitopes and developing inhibitors of viral entry. nih.govnih.gov | Stapled peptides can be protease-resistant and bind with high affinity to broadly neutralizing antibodies. nih.gov |
High-Resolution Epitope Mapping and Characterization Technologies
Identifying the precise epitopes on gp120 that are targeted by neutralizing antibodies is crucial for vaccine design. High-resolution mapping techniques provide detailed insights into these antibody-antigen interactions.
Overlapping peptide arrays are a powerful tool for mapping linear epitopes. rsc.orgplos.org These arrays consist of a series of short peptides that systematically span the sequence of a target protein, with each peptide overlapping the next by a certain number of amino acids. plos.orgpepperprint.com By testing the binding of antibodies to these arrays, researchers can pinpoint the specific amino acid sequences that are recognized. rsc.orgmdpi.com This method has been used extensively to map antibody responses to gp120 in vaccinated individuals and HIV-infected patients, identifying dominant responses in regions like V2 and V3. plos.org
For fine epitope mapping, techniques like alanine (B10760859) scanning mutagenesis are used in conjunction with peptide arrays. nih.gov In alanine scanning, individual amino acids within a potential epitope are systematically replaced with alanine to determine their importance for antibody binding. nih.govnih.gov This approach has been used to precisely map the binding sites of both neutralizing and non-neutralizing antibodies to the CD4 binding site of gp120. nih.gov
Display technologies offer a high-throughput method for discovering peptides, known as mimotopes, that can mimic the epitopes of a target protein.
Phage display involves inserting a library of random peptide sequences into the gene of a bacteriophage coat protein, resulting in a diverse collection of phages each displaying a different peptide on its surface. nih.govbjid.org.brnih.gov This library can then be screened against a target antibody to isolate phages displaying peptides that bind to it. bjid.org.brnih.gov Phage display has been successfully used to identify mimotopes of gp120 epitopes, including those that mimic the V3 loop. bjid.org.brnih.govresearchgate.net
Yeast display is a similar technology that uses yeast cells to display proteins or peptides on their surface. nih.govoup.com A key advantage of yeast display, particularly for a complex glycoprotein (B1211001) like gp120, is that it utilizes the eukaryotic protein folding and modification machinery, which can lead to more native-like conformations. nih.govmit.edu Yeast display has been used to engineer and display gp120 on the yeast surface for epitope mapping and immunogen design. nih.govmit.edumit.edu By creating libraries of gp120 mutants on the yeast surface, researchers can rapidly map the epitopes of broadly neutralizing antibodies like VRC01. nih.gov Comparative studies have shown that yeast display can sample an immune antibody repertoire more fully than phage display, leading to the discovery of novel antibodies. nih.govoup.com
Table 3: Comparison of Display Technologies for Epitope Discovery
| Technology | Principle | Advantages for GP120 Research | Disadvantages for GP120 Research |
| Phage Display | Peptides are displayed on the surface of bacteriophages. nih.gov | High library diversity, well-established protocols. bjid.org.br | Prokaryotic system lacks eukaryotic post-translational modifications like glycosylation. |
| Yeast Display | Peptides/proteins are displayed on the surface of yeast cells. nih.gov | Eukaryotic expression system allows for proper folding and glycosylation of gp120. nih.govmit.edu Can be coupled with flow cytometry for quantitative screening. nih.gov | Library size can be smaller than phage display. |
Directed Mutagenesis and Alanine Scanning for Critical Residue Identification in GP120 Epitopes
Directed mutagenesis, particularly alanine scanning, is a powerful technique used to systematically identify individual amino acid residues that are crucial for the interaction between HIV-1 gp120 and its binding partners, such as neutralizing antibodies and cellular receptors. This method involves sequentially replacing specific amino acid side chains with that of alanine. The small, non-polar methyl side chain of alanine removes most side-chain interactions beyond the β-carbon without introducing major steric or electrostatic disturbances, thus revealing the contribution of the original residue to the binding interface.
Research employing this methodology has been instrumental in fine-mapping the epitopes of numerous broadly neutralizing antibodies (bNAbs). For instance, alanine scanning mutagenesis performed on monomeric gp120 was used to identify residues critical for recognition by the anti-CD4 binding site (CD4bs) bNAb, b12. nih.gov This analysis revealed that while the epitopes of neutralizing and non-neutralizing antibodies overlap, key differences exist that explain why b12 can effectively bind to the functional gp120 trimer on the virion surface, a feat non-neutralizing antibodies fail to achieve. nih.gov Combinations of alanine substitutions that uniquely enhanced b12 binding while simultaneously reducing or abolishing binding by non-neutralizing antibodies have been used to engineer gp120 immunogens with a more focused and potentially more effective neutralizing response. nih.gov
Similarly, alanine scanning was pivotal in defining the unique, carbohydrate-dependent epitope of the bNAb 2G12. Mutagenesis studies showed that eliminating the N-linked glycosylation sites at residues Asn295, Asn332, Asn339, Asn386, and Asn392 by substituting the asparagine with alanine (N→A) significantly reduced 2G12 binding affinity. americanpeptidesociety.org This demonstrated that the 2G12 epitope is not a simple linear peptide sequence but a complex cluster of high-mannose glycans on the "silent face" of gp120. americanpeptidesociety.orgnih.gov
This technique has also shed light on the initial antibody responses in HIV-1 infected individuals. By using site-directed mutagenesis and alanine scanning, researchers have mapped escape mutations that allow the virus to evade the host's early neutralizing antibody response. These studies identified critical residues near the base of the V3 loop, such as at positions 295 and 332, and a glycan at position 413 in the V4 loop, as key components of these early epitopes. plos.orgscispace.com
Furthermore, alanine-scanning mutagenesis has been crucial in dissecting the role of the V3 loop in determining viral tropism (the type of coreceptor, CCR5 or CXCR4, it uses for entry). Studies have systematically substituted V3 loop residues with alanine to identify those critical for CCR5 utilization, providing a more complete understanding of how this variable region governs coreceptor interaction. acs.org
Table 1: Selected Alanine Scanning Mutations in HIV-1 gp120 and Their Effect on Antibody or Receptor Binding
| Original Residue (Position) | Mutant | Target Protein/Region | Antibody/Receptor | Observed Effect on Binding | Reference |
| Asp368 | D368R | CD4 binding site | VRC01, b12, b13 | Ablates binding to all three antibodies | mdpi.com |
| Asn295 | N295A | V3 Loop Base / Glycan Shield | 2G12 | Significant decrease in binding affinity | americanpeptidesociety.org |
| Asn332 | N332A | V3 Loop Base / Glycan Shield | 2G12, PGT121 | Significant decrease in binding affinity | americanpeptidesociety.orgnih.gov |
| Asn339 | N339A | Outer Domain / Glycan Shield | 2G12 | Significant decrease in binding affinity | americanpeptidesociety.org |
| Asn386 | N386A | Outer Domain / Glycan Shield | 2G12 | Significant decrease in binding affinity | americanpeptidesociety.org |
| Asn392 | N392A | Outer Domain / Glycan Shield | 2G12 | Significant decrease in binding affinity | americanpeptidesociety.org |
| Trp100 (of b12) | W100A | CDR H3 of Antibody b12 | gp120 | Significantly diminished binding | nih.gov |
| Met475 | M475A | CD4 binding site | Non-neutralizing CD4bs mAbs | Reduced binding | pnas.org |
Biophysical and Structural Characterization of GP120 Peptides in Research Contexts
Understanding the three-dimensional structure of gp120 and its antigenic peptide fragments is paramount for designing effective immunogens. A variety of biophysical and structural techniques are employed to characterize these peptides, revealing insights into their conformation, flexibility, and interactions with antibodies.
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD provides a spectral signature that can be used to estimate the proportions of α-helices, β-sheets, β-turns, and random coil structures. americanpeptidesociety.org
Studies on synthetic peptides corresponding to the V3 loop of gp120 often show that they are intrinsically disordered, exhibiting CD spectra characteristic of a random coil in aqueous solutions. nih.govacs.org However, the environment can significantly influence their conformation. For example, the addition of glycosylation to a V3 loop peptide was shown by CD spectroscopy to increase the population of transient β-turn structures at the immunodominant tip. acs.org Furthermore, CD has been used to observe global conformational changes in the full gp120 protein upon binding to the CD4 receptor, revealing an increase in secondary structure consistent with a more ordered, rigid conformation. pnas.orgcellmolbiol.org Researchers have also used CD to confirm the proper folding of antibody fragments (like scFv) designed to target V3 loop peptides, ensuring they adopt the expected β-sheet-rich immunoglobulin fold. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is another powerful method for analyzing protein secondary structure. It measures the absorption of infrared radiation by the peptide bonds in the protein backbone. The frequencies of the amide I band (primarily C=O stretching) are particularly sensitive to the type of secondary structure. Deconvolution of the amide I band allows for the quantitative estimation of α-helix, β-sheet, turn, and unordered structures. nih.govpnas.org FTIR has been used to determine the secondary structure of the full gp160 precursor and its gp120 subunit, revealing a dominant β-sheet content in gp120. nih.gov While less commonly reported for isolated gp120 peptides compared to CD, FTIR provides complementary information, especially for samples in different environments, including in complex with lipids or in a solid state. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution GP120 Peptide Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure and dynamics of peptides and small proteins in solution. For gp120 antigenic peptides, NMR provides unparalleled insight into their conformational landscape.
While many gp120 peptides, such as those from the V3 loop, are flexible and lack a stable structure on their own, NMR can reveal transient or partially populated secondary structures. nih.govacs.org More powerfully, transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) is used to determine the conformation of a peptide when it is bound to a much larger molecule, such as an antibody or receptor. researchgate.net In a tr-NOESY experiment, the peptide rapidly exchanges between its free state and its bound state. While bound, it adopts the much slower tumbling properties of the large protein, allowing for the transfer of magnetization (NOE) between protons that are close in space (<5 Å). These NOEs, which are not observable for the small, rapidly tumbling free peptide, provide the distance constraints necessary to calculate the three-dimensional structure of the peptide in its functionally relevant, bound conformation. researchgate.net
This approach has been successfully used to determine the structure of a peptide from the CD4 receptor (residues 36-59) when bound to gp120. researchgate.net The study revealed that the peptide forms a loop structure with the critical Phe43 side chain pointing away, a conformation different from that observed in crystal structures of CD4 alone. researchgate.net Similarly, NMR has been used to study the conformation of V3 loop peptides when bound to neutralizing antibodies, elucidating the specific β-turn and extended strand structures recognized by the immune system. pnas.org Saturation transfer difference (STD) NMR is another application used to probe which specific atoms of a peptide are in close contact with the gp120 surface, effectively mapping the binding interface. proteopedia.org
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of GP120 Peptide-Antibody Complexes
X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier methods for obtaining high-resolution, atomic-level structures of gp120 and its peptide epitopes in complex with antibodies. These techniques provide a static, but incredibly detailed, snapshot of the molecular interactions that underpin antibody recognition and neutralization.
X-ray crystallography has been instrumental in defining the epitopes of a vast array of bNAbs. The first crystal structures of the gp120 core, complexed with CD4 and a neutralizing antibody Fab fragment, revealed the intricate architecture of the protein, including the CD4 binding site and a CD4-induced epitope. proteopedia.orgbiorxiv.org Subsequent crystal structures of gp120 in complex with bNAbs like b12, PGT121, and 2G12 have precisely mapped their epitopes. nih.govbiorxiv.org For example, the structure of the b12-gp120 complex showed that the antibody binds to a conformationally invariant surface that overlaps with the CD4 binding site, using its long HCDR3 loop to penetrate a recessed cavity. nih.govbiorxiv.org The structure of a V3-containing gp120 core complexed with CD4 and an antibody revealed how the V3 loop is presented as an accessible, protruding feature, explaining its immunodominance. These structures, often solved at resolutions better than 3.0 Å, allow for the detailed visualization of hydrogen bonds, salt bridges, and hydrophobic interactions that mediate the binding. nih.govbiorxiv.org
Cryo-EM has revolutionized the structural biology of the HIV-1 envelope spike, as it can determine the structure of large, flexible, and heterogeneous complexes like the native, fully glycosylated Env trimer, which are often intractable to crystallization. Cryo-EM structures of the Env trimer in complex with various bNAbs have provided unprecedented insights into how these antibodies recognize their epitopes in the context of the functional viral spike. For instance, cryo-EM has shown how antibodies targeting the V1/V2 domain can stabilize this highly variable region, and how different antibodies can recognize distinct conformational states (closed, partially open, or open) of the Env trimer. These studies are critical for understanding the mechanism of neutralization and for designing immunogens that mimic the native conformation of vulnerable epitopes on the viral surface.
Immunological Responses Elicited by Hiv 1 Gp120 Antigenic Peptides
Humoral Immunity to GP120 Peptides
The humoral immune response to gp120 peptides is characterized by the production of antibodies that can recognize and bind to specific epitopes on the glycoprotein (B1211001). These antibodies can have various functions, including neutralizing the virus and mediating other effector functions.
Characterization of B-Cell Epitope Recognition and Antibody Specificity Induced by GP120 Peptides
B-cell epitopes on gp120 are the specific regions of the protein that are recognized by antibodies. These can be linear (a continuous sequence of amino acids) or conformational (formed by amino acids that are brought together by the folding of the protein).
Research has identified several B-cell epitopes on gp120. For instance, studies using synthetic peptides have mapped epitopes recognized by antibodies in the sera of HIV-1-infected individuals. nih.gov Two such epitopes, corresponding to amino acid sequences 466-481 and 497-509, were frequently recognized by antibodies from infected individuals. nih.gov Another study identified two previously unreported epitopes within amino acids 90-100 in the C1 region and 355-365 in a semi-conserved region. nih.gov
The third variable loop (V3) of gp120 is a particularly important and immunodominant B-cell epitope. nih.govnih.gov Antibodies targeting the V3 loop are found in almost all HIV-infected individuals and can be induced by vaccination. nih.gov The structure of the V3 loop, which is often exposed on the viral surface, contributes to its high immunogenicity. nih.gov
The specificity of antibodies induced by gp120 peptides is critical for their function. Antibodies can be highly specific to a particular viral strain or can be broadly neutralizing, recognizing a wide range of HIV-1 isolates. The conformation of the gp120 trimer on the viral surface can influence which epitopes are exposed and therefore the specificity of the antibody response. nih.gov Some antibodies recognize epitopes that are only exposed after gp120 binds to the CD4 receptor on host cells, known as CD4-induced (CD4i) epitopes. ucsd.edunih.gov
Table 1: Examples of B-cell Epitopes Identified on HIV-1 GP120
| Epitope Region | Amino Acid Position (approximate) | Epitope Type | Key Characteristics |
|---|---|---|---|
| C1 Region | 90-100 | Linear | Identified through screening of random fragment expression libraries with human serum. nih.gov |
| V2 Loop | - | Conformational | A target for broadly neutralizing antibodies. wikipedia.org |
| V3 Loop | - | Conformational | Immunodominant, principal determinant of chemokine receptor specificity. nih.govucsd.edu |
| C4 Region | - | Conformational | Part of the CD4-induced epitope. nih.gov |
| C5 Region | 466-481 | Linear | Frequently recognized by antibodies in HIV-1 infected individuals. nih.gov |
| C5 Region | 497-509 | Linear | Frequently recognized by antibodies in HIV-1 infected individuals. nih.gov |
Preclinical Studies on the Induction of HIV-1 Neutralizing Antibodies by GP120 Peptide Immunogens
A major goal of HIV vaccine research is to design immunogens that can elicit broadly neutralizing antibodies (bnAbs). Preclinical studies have explored the use of gp120 peptides as immunogens to achieve this.
Synthetic peptide immunogens have been developed to target specific, conserved regions of gp120. For example, a class of synthetic peptides mimicking a site on the HIV receptor complex has been shown to elicit antibodies that block the interaction between gp120 and the CD4 receptor, thereby neutralizing the virus. nih.gov The immunogenicity of these peptides can be enhanced by combining them with promiscuous T-helper cell epitopes. nih.gov
Another approach involves using immune complexes of gp120 and specific monoclonal antibodies as immunogens. nih.gov This strategy has been shown to enhance the immunogenicity of the V3 loop and elicit cross-reactive neutralizing antibodies. nih.gov The fine specificity and affinity of the monoclonal antibody used in the complex are critical for stimulating a robust neutralizing antibody response. nih.gov
While promising, the use of monomeric gp120 as an immunogen has shown limited success in inducing bnAbs in some studies, suggesting that the presentation of epitopes in the context of the native trimeric envelope protein is important. nih.gov Peptide-based vaccination strategies are continually being refined to better mimic the native conformation of gp120 epitopes and to focus the immune response on conserved, vulnerable sites of the virus. nih.gov
Table 2: Preclinical Strategies for Inducing Neutralizing Antibodies with GP120 Peptides
| Immunogen Strategy | Description | Key Findings |
|---|---|---|
| Synthetic Peptide Mimics | Peptides designed to mimic the structure of key functional sites on gp120, such as the CD4 binding site. | Can elicit antibodies that block viral entry by inhibiting gp120-CD4 interaction. nih.gov |
| V3 Loop Peptides | Peptides corresponding to the V3 loop, often conformationally constrained to mimic its native structure. | Can induce potent neutralizing antibodies, though often with limited breadth. nih.gov |
| GP120/Antibody Immune Complexes | Complexes of gp120 and specific monoclonal antibodies used as an immunogen. | Can enhance the immunogenicity of the V3 loop and elicit cross-reactive neutralizing antibodies. nih.gov |
| Peptide-Carrier Conjugates | GP120 peptides chemically linked to a larger carrier protein to enhance immunogenicity. | A common strategy in peptide-based vaccine development. nih.gov |
Evaluation of Antibody-Dependent Cellular Cytotoxicity (ADCC) Mediated by Anti-GP120 Peptide Antibodies in Research Models
Antibody-dependent cellular cytotoxicity (ADCC) is an immune mechanism where an antibody-coated target cell is killed by an effector immune cell, such as a natural killer (NK) cell. Antibodies that can mediate ADCC are thought to play a role in controlling HIV-1 infection.
Research has identified specific epitopes on gp120 that are targets for ADCC-mediating antibodies. One study identified a novel ADCC epitope in the C5 domain of gp120 (amino acids 491-500) recognized by monoclonal antibodies isolated from a long-term survivor of HIV-1 infection. nih.gov These antibodies were capable of directing ADCC against cells infected with divergent strains of HIV-1. nih.gov
Another study reported on a human monoclonal antibody, A32, that recognizes a conformational epitope involving the C1 and C4 regions of gp120 and mediates potent ADCC activity. asm.org The A32 epitope is expressed on the surface of cells infected with transmitted/founder viruses, and blocking this epitope with an A32 Fab fragment significantly reduced the ADCC activity in the plasma of chronically infected individuals. asm.org This indicates that the A32-binding site is a major target for ADCC responses during HIV-1 infection. asm.org
The conformation of the envelope glycoprotein on the surface of infected cells is a key determinant of their susceptibility to ADCC. It has been shown that antibodies targeting CD4-induced epitopes on gp120 are major contributors to serum-mediated ADCC in HIV-1 infected individuals. asm.org
Cellular Immunity to GP120 Peptides
Cellular immunity, mediated by T-lymphocytes, is also a critical component of the immune response to HIV-1. GP120 contains epitopes that are recognized by both T-helper cells (CD4+ T-cells) and cytotoxic T-lymphocytes (CTLs or CD8+ T-cells).
Identification and Functional Analysis of T-Helper Cell Epitopes within GP120 Peptides
T-helper (Th) cells play a central role in orchestrating the adaptive immune response. They provide help to B-cells for antibody production and are essential for the activation and proliferation of CTLs. The identification and characterization of Th epitopes within gp120 are therefore important for vaccine design.
Studies have shown that gp120-specific CD4+ T-cells can produce antiviral factors. For example, CD4+ T-cell lines recognizing epitopes in the C1 and C2 regions of gp120 were found to secrete CC-chemokines (MIP-1α, MIP-1β, and RANTES) upon antigen stimulation, which can suppress HIV infection. nih.gov
More recently, a glycopeptide epitope on gp120 has been identified that is recognized by a CD4+ T-cell repertoire. nih.gov These glycopeptide-specific CD4+ T-cells showed features of Th2 and Th17 differentiation and were highly effective in helping humoral immune responses to the Env trimer, leading to the development of neutralizing antibodies. nih.gov
The inclusion of potent Th epitopes in vaccine constructs is a strategy to enhance the magnitude and quality of the immune response. Functionalization of experimental HIV-1 virus-like particle vaccines with heterologous T-helper epitopes has been shown to modulate the humoral immune response. mdpi.com
Characterization of Cytotoxic T-Lymphocyte (CTL) Responses Elicited by GP120 Peptide Antigens
Cytotoxic T-lymphocytes are crucial for recognizing and eliminating virus-infected cells. They recognize short viral peptides presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.
Several CTL epitopes have been identified within the gp120 protein. One study isolated CD8+ CTL clones from HIV-infected individuals that recognized a 25-amino-acid peptide (amino acids 371-395) partially contained within the CD4-binding domain of gp120. nih.gov This research also demonstrated that overlapping viral CTL epitopes can be presented by different HLA molecules (HLA-A, B, and C), which has implications for the breadth of the CTL response in a diverse population. nih.gov
Another study identified six conserved peptide epitopes on the gp120 envelope glycoprotein that were recognized by polyclonal human CTLs in association with the HLA-A2 class I antigen. nih.gov The conservation of these epitopes makes them attractive targets for a vaccine aimed at eliciting broad CTL responses.
The immunogenicity of HIV-1 peptides, including those from gp120, can be influenced by their similarity to human proteins. Research suggests that viral peptides with low similarity to the host proteome are more likely to be recognized by CTLs. nih.govplos.org This observation could guide the selection of more effective CTL epitopes for inclusion in HIV immunogens. nih.gov
Mechanisms of Antigen Presentation of GP120 Peptides by Major Histocompatibility Complex (MHC) Molecules
The presentation of viral antigens by Major Histocompatibility Complex (MHC) molecules is a critical step in the initiation of adaptive immune responses. For HIV-1, the processing and presentation of peptides derived from the envelope glycoprotein gp120 occur through two main pathways: the MHC class I and MHC class II pathways, which activate CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively.
MHC Class I Pathway: The presentation of endogenous antigens, such as viral proteins synthesized within an infected cell, is mediated by MHC class I molecules. nih.gov Cytosolic viral proteins are degraded into short peptides by proteasomes. nih.gov These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). nih.govyoutube.com In the endoplasmic reticulum, these peptides bind to nascent MHC class I molecules, which then transport the peptide-MHC complex to the cell surface for recognition by CD8+ T cells. nih.govyoutube.com While this pathway is primarily for endogenous proteins, exogenous antigens can sometimes be cross-presented by MHC class I molecules in professional antigen-presenting cells (APCs). nih.gov However, HIV has evolved mechanisms to interfere with this process. For instance, the HIV envelope protein has been shown to impair the recognition of other viral epitopes presented by MHC class I, suggesting a competition at the level of peptide-MHC complex assembly or stabilization. nih.gov
MHC Class II Pathway: Exogenous antigens, such as free gp120 or viral particles that are taken up by APCs like dendritic cells, macrophages, and B cells, are processed through the MHC class II pathway. nih.govyoutube.com Following internalization into endosomal compartments, the gp120 protein is proteolytically cleaved by enzymes such as cathepsins L, S, and D. nih.govnih.gov The resulting peptides then bind to MHC class II molecules in a specialized compartment. This peptide-MHC class II complex is subsequently transported to the cell surface for presentation to CD4+ helper T cells. researchgate.net Interestingly, research has shown that some antibodies targeting the CD4 binding site on gp120 can inhibit its processing and presentation by MHC class II molecules. researchgate.net This is achieved by having a high, acid-stable affinity for gp120, which obstructs its proteolytic processing in the endolysosomes. researchgate.net Furthermore, a peptide from gp120 (amino acids 254-263) has been found to have high similarity to HLA-DR beta chains and can enhance the activation of T cells, suggesting it plays a role in HLA class II-mediated T cell recognition. nih.gov
| MHC Pathway | Antigen Source | Processing Location | Key Enzymes/Transporters | Presenting Cell Types | Recognizing T Cell |
| Class I | Endogenous (viral proteins within infected cells) | Cytosol, Endoplasmic Reticulum | Proteasome, TAP | All nucleated cells | CD8+ T cells |
| Class II | Exogenous (extracellular gp120/virus) | Endosomes/Lysosomes | Cathepsins | Professional APCs (Dendritic cells, Macrophages, B cells) | CD4+ T cells |
Mechanisms of Immune Evasion as Revealed by GP120 Peptide Antigenicity Studies
HIV-1 has developed sophisticated strategies to evade the host immune response, many of which are centered on the characteristics of its envelope glycoprotein gp120. Studies of gp120 peptide antigenicity have been instrumental in elucidating these mechanisms, which include antigenic variation, glycan shielding, and conformational masking. nih.govnih.govplos.org
Role of Antigenic Variation and Glycan Shielding in Masking GP120 Epitopes
Antigenic Variation: The HIV-1 envelope gene exhibits a high mutation rate, leading to significant sequence diversity, particularly within the variable loops (V1 to V5) of gp120. asm.org This rapid evolution allows the virus to generate a plethora of antigenic variants, enabling it to escape from neutralizing antibodies. mdpi.com Studies using monoclonal antibodies (MAbs) against gp120 from different clades have demonstrated the impact of this variation. For instance, MAbs targeting the V3 loop often show limited cross-reactivity between different viral clades, whereas MAbs against the more conserved CD4 binding site are more broadly reactive. nih.gov This continuous antigenic drift presents a major challenge for the development of a broadly effective vaccine.
Glycan Shielding: The surface of the HIV-1 envelope glycoprotein is densely coated with N-linked glycans, which constitute approximately half of the molecular mass of gp120. asm.orgnih.govbiorxiv.org This "glycan shield" is composed of host-derived sugars and serves to mask conserved protein epitopes from recognition by neutralizing antibodies. asm.orgresearchgate.net The density of these glycans can sterically hinder antibody access to the underlying protein surface. nih.gov The gp120 of a typical HIV-1 strain has a median of 25 potential N-linked glycosylation sites (PNGS). nih.gov While this shield is a formidable barrier, some broadly neutralizing antibodies (bNAbs) have evolved to overcome it, either by recognizing epitopes that include these glycans or by penetrating the shield. asm.org The composition and density of the glycan shield can evolve, contributing to the virus's ability to escape the immune response. biorxiv.org
| Evasion Mechanism | Description | Key Features | Impact on Immune Response |
| Antigenic Variation | High mutation rate in the env gene leads to changes in the amino acid sequence of gp120. asm.orgmdpi.com | Particularly high variability in the V1-V5 loops. asm.org | Generation of escape mutants that are no longer recognized by existing antibodies. mdpi.com |
| Glycan Shielding | Dense layer of host-derived N-linked glycans on the surface of gp120. asm.orgnih.gov | Comprises about 50% of gp120's mass; median of 25 PNGS per gp120. nih.govbiorxiv.org | Masks conserved protein epitopes, preventing antibody binding and neutralization. asm.orgresearchgate.net |
Analysis of Conformational Masking and Decoy Epitopes on GP120
Conformational Masking: Many of the conserved, functional epitopes on gp120, such as the CD4 binding site, are "conformationally masked." This means that in the native, pre-fusion state of the envelope trimer, these epitopes are either hidden or adopt a conformation that is not readily recognized by many antibodies. nih.govasm.org The binding of antibodies to these sites often induces a conformational change in gp120. nih.gov Some epitopes only become exposed after the virus interacts with the CD4 receptor on a host cell, providing a very narrow window for antibody-mediated neutralization. asm.orgnih.gov This mechanism allows the virus to maintain the functionality of these essential sites while simultaneously protecting them from the humoral immune response. nih.gov For example, certain epitopes within the V2 and V3 loops, as well as parts of the CD4 binding site, are masked on viral particles and only become accessible after conformational changes are induced. asm.org
Decoy Epitopes: HIV-1 also employs a strategy of presenting "decoy epitopes." These are immunodominant, often variable, and non-functional regions of gp120 that elicit a strong antibody response. nih.gov However, these antibodies are typically non-neutralizing as they target regions that are not critical for viral entry. nih.gov This diverts the immune system's resources away from the more conserved, functional, and vulnerable epitopes that are the targets of broadly neutralizing antibodies. nih.govnih.gov The shedding of gp120 can also expose non-functional epitopes, further contributing to this decoy mechanism. researchgate.net
| Masking Strategy | Mechanism | Examples of Affected Epitopes | Consequence for Immune Evasion |
| Conformational Masking | Conserved epitopes are structurally hidden or in a non-recognizable conformation on the native Env trimer. nih.govasm.org | V2q, select CD4 binding site epitopes, V3 epitopes. asm.org | Restricts antibody access to functional sites, limiting neutralization. nih.govnih.gov |
| Decoy Epitopes | Immunodominant, non-functional epitopes elicit a strong but non-neutralizing antibody response. nih.govnih.gov | Variable loops and shed gp120 can present decoy epitopes. researchgate.netnih.gov | Diverts the immune response from conserved, neutralizing epitopes. nih.gov |
Computational and Bioinformatic Methodologies in Hiv 1 Gp120 Antigenic Peptide Research
In Silico Prediction and Prioritization of B-Cell and T-Cell Epitopes within GP120 Sequences
The identification of epitopes—the specific portions of an antigen recognized by the immune system—is a foundational step in vaccine design. In silico tools are instrumental in scanning the amino acid sequence of gp120 to predict potential B-cell and T-cell epitopes. This computational pre-screening narrows down the number of peptides that need to be synthesized and tested experimentally, saving considerable time and resources.
B-cell epitopes are regions on the gp120 surface that are recognized by antibodies. They can be linear (a continuous stretch of amino acids) or conformational (amino acids brought together by protein folding). oup.com T-cell epitopes are peptides derived from the breakdown of gp120 within infected cells, which are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules to be recognized by T-cells.
A variety of web servers and standalone software are available for epitope prediction, each employing different algorithms based on properties like amino acid sequence, structure, and physicochemical characteristics. For instance, the Immune Epitope Database (IEDB) analysis tool is a widely used resource for predicting MHC class I and class II binding epitopes. mdpi.com Studies have utilized servers like IEDB to predict a significant number of potential Cytotoxic T Lymphocyte (CTL) and Helper T Lymphocyte (HTL) epitopes from the gp120 sequence. mdpi.com
Commonly used prediction methods include:
B-cell epitope prediction: Tools like BepiPred use sequence-based methods to identify likely linear B-cell epitopes. frontiersin.orgnih.gov Other methods consider surface accessibility and flexibility to predict which regions of the protein are likely to be exposed and available for antibody binding. nih.govscispace.com
T-cell epitope prediction: Servers like NetMHCpan are used to predict peptides that bind to MHC class I molecules, a key step in CTL recognition. frontiersin.org For MHC class II epitopes, which are recognized by helper T-cells, methods recommended by the IEDB are frequently employed. frontiersin.org
Once potential epitopes are predicted, they are further prioritized based on several critical features. These include:
Antigenicity: The likelihood of an epitope to provoke an immune response is often evaluated using tools like VaxiJen. frontiersin.orgscispace.com
Conservation: Due to the high mutation rate of HIV-1, focusing on conserved epitopes across different viral strains is crucial for developing a broadly effective vaccine. nih.gov
Toxicity and Allergenicity: Predicted epitopes are screened to ensure they are not toxic or likely to cause an allergic reaction. mdpi.comfrontiersin.org
One study identified the B-cell epitope IEPLGIAPTRAKRRVVER and several T-cell epitopes, including QQKVHALFY and ITIGPGQVF, as promising candidates based on these in silico analyses. frontiersin.org Another research effort predicted 48 potential CTL epitopes and 46 HTL epitopes from the gp120 protein. mdpi.com
Table 1: Examples of In Silico Predicted Antigenic Epitopes from HIV-1 gp120
| Epitope Type | Predicted Sequence | Key Predictive Feature(s) | Reference(s) |
| B-cell | IEPLGIAPTRAKRRVVER | Antigenic, Non-toxic, Non-allergic | frontiersin.org |
| T-cell (MHC-I) | QQKVHALFY | Antigenic, Non-toxic, Non-allergic | frontiersin.org |
| T-cell (MHC-I) | ITIGPGQVF | Antigenic, Non-toxic, Non-allergic | frontiersin.org |
| T-cell (MHC-I) | WQGVGQAMY | Antigenic, Non-toxic, Non-allergic | frontiersin.org |
| T-cell (MHC-II) | KQQKVHALFYRLDIV | Antigenic, Non-toxic, Non-allergic | frontiersin.org |
| T-cell (MHC-II) | SLAEEEIIIRSENLT | Antigenic, Non-toxic, Non-allergic | frontiersin.org |
This computational approach allows for the design of multi-epitope vaccines that incorporate several prioritized B-cell and T-cell epitopes, aiming to induce both humoral and cellular immunity. mdpi.comfrontiersin.org
Molecular Dynamics Simulations for Understanding GP120 Peptide Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. In the context of HIV-1 gp120 research, MD simulations provide invaluable insights into the conformational dynamics and stability of gp120 peptides and the full-length protein, which are crucial for understanding their function and antigenicity.
The gp120 protein is highly flexible, and its conformation changes significantly upon binding to the CD4 receptor on host cells. nih.govrsc.org MD simulations have been used to explore these conformational transitions in detail. For example, microsecond-scale simulations have revealed that CD4 binding increases the conformational flexibility and complicates the molecular motions of gp120. nih.govrsc.org The CD4-bound state of gp120 is characterized by more conformational substates and lower thermostability compared to the unliganded form, which represents a more stable "ground state". nih.govrsc.org
MD simulations are also employed to:
Assess the stability of peptide-gp120 complexes: By simulating the interaction between a designed peptide and gp120, researchers can evaluate the stability of the complex. This was demonstrated in a study of CD4-mimetic peptides, where MD simulations showed that cyclization increased the conformational stability of the peptides, leading to enhanced binding to gp120. beilstein-journals.org
Investigate the effect of glycosylation: The surface of gp120 is heavily coated with sugar molecules called glycans, which shield it from the immune system. MD simulations have been used to study how these glycans influence the conformation and stability of gp120 peptides. One study using replica exchange molecular dynamics (REMD) on a peptide from the V1V2 variable loop region found that N-linked glycosylation stabilized the peptide's conformation and reduced its flexibility. plos.org
Understand the impact of mutations: Researchers have used MD simulations to understand how mutations, such as the removal of a conserved disulfide bond, affect the folding and stability of gp120. These simulations can reveal how compensatory mutations restore stability through improved local interactions like hydrogen bonding and side-chain packing. molbiolcell.org
Characterize the dynamics of specific regions: The variable loops of gp120 are of particular interest due to their role in immune evasion and receptor binding. MD simulations have been used to study the dynamics of these loops, such as the V3 loop, and how they are affected by mutations or binding to receptors. frontiersin.org
Table 2: Key Findings from Molecular Dynamics Simulations of GP120 Peptides
| Simulation Focus | Key Finding | Implication for Immunogen Design | Reference(s) |
| CD4-mimetic peptide binding | Cyclization enhances peptide conformational stability and binding to gp120. | Stabilizing peptide conformations can improve their efficacy as mimics of protein binding sites. | beilstein-journals.org |
| Unliganded vs. CD4-bound gp120 | CD4 binding increases the flexibility and conformational entropy of gp120. | Understanding the different dynamic states of gp120 is crucial for designing immunogens that target specific conformations. | nih.govrsc.org |
| Glycosylation of V1V2 peptide | Glycosylation stabilizes the peptide's conformation and reduces its propensity to adopt other secondary structures. | Glycopeptide immunogens can be designed to stabilize specific conformations to focus the immune response. | plos.org |
| Disulfide bond removal | Compensatory mutations can restore stability by improving local hydrogen bonding and side-chain packing. | Provides insights into the structural requirements for gp120 folding and stability. | molbiolcell.org |
These simulations provide a dynamic, atomic-level view that complements static experimental structures, offering a deeper understanding of the structure-function relationships of gp120 antigenic peptides.
Homology Modeling and De Novo Structure Prediction of GP120 Peptide-Receptor and Peptide-Antibody Interactions
Understanding the three-dimensional (3D) structure of gp120 and its interactions with host cell receptors and antibodies is paramount for rational vaccine design. Homology modeling and de novo structure prediction are two key computational methods used to generate these 3D models.
Homology modeling , also known as comparative modeling, builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This approach is effective when a suitable template with sufficient sequence similarity is available. Researchers have used homology modeling to:
Construct models of full-length gp120, often using crystal structures of the gp120 core as a template. frontiersin.org This is necessary because experimental structures often have missing regions, such as the flexible variable loops.
Model the gp120-CD4 complex to study the interactions at the binding interface. rsc.org
Investigate the structural basis of species-specific differences in the gp120-CD4 interaction. nih.gov
Create models of gp120 fragments to study their interaction with chemokine receptors. nih.gov
De novo structure prediction , or ab initio modeling, predicts the 3D structure of a protein from its sequence alone, without relying on a template. researchgate.net This method is more computationally intensive and is often used for proteins or protein regions with no known homologous structures. In the context of gp120 research, de novo methods are particularly relevant for:
Modeling the highly variable loops of gp120, which are often absent in experimental structures.
Designing novel peptides or small proteins intended to mimic parts of gp120 or to bind to it as inhibitors.
Predicting the structure of antibody variable regions (paratopes) designed to target specific gp120 epitopes. nih.govarxiv.org
Once 3D models of gp120, its peptides, receptors, or antibodies are generated, molecular docking simulations are used to predict how these molecules bind to each other. Docking algorithms explore various possible binding orientations and conformations, scoring them to identify the most likely interaction mode. This has been applied to:
Predict the binding of designed peptides to the CD4 binding site of gp120. frontiersin.org
Analyze the interactions between gp120 and neutralizing antibodies to identify critical contact residues. frontiersin.org
Validate the potential of a designed multi-epitope vaccine by docking it with immune receptors like Toll-like receptors (TLRs). mdpi.comnih.gov
The accuracy of these models is often validated using tools like Ramachandran plots, which assess the stereochemical quality of the protein structure. researchgate.net These computational structural biology techniques provide a powerful framework for visualizing and analyzing the molecular interactions that are critical for both HIV-1 infection and the neutralizing antibody response.
Machine Learning and Artificial Intelligence Applications for GP120 Antigenic Landscape Analysis and Immunogen Design
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming HIV-1 vaccine research by enabling the analysis of large, complex datasets and facilitating the design of novel immunogens. These advanced computational approaches can identify patterns and relationships that are not readily apparent through traditional analysis.
In the study of gp120 antigenic peptides, ML and AI are being applied in several key areas:
Antigenic Landscape Analysis: The vast diversity of gp120 sequences poses a major challenge. ML algorithms can be trained on large datasets of gp120 sequences and corresponding antibody neutralization data to model the antigenic landscape. This can help predict the neutralization susceptibility of different viral strains to specific antibodies.
Epitope Prediction and Immunogenicity: AI can enhance epitope prediction by learning from vast amounts of experimental data. frontiersin.org ML models can integrate sequence features, structural information, and physicochemical properties to improve the accuracy of predicting which peptides will be immunogenic. nih.gov
Immunogen Design: This is one of the most exciting applications of AI in vaccinology. Deep learning-based protein design tools are being used to engineer novel gp120 immunogens. amsterdamumc.org These approaches can redesign existing proteins to enhance desired properties, such as stability or the presentation of specific epitopes, while minimizing undesirable immune responses. For example, AI is being used to redesign gp120 core proteins to better target the CD4 binding site and guide the immune response toward producing broadly neutralizing antibodies. amsterdamumc.org
Predicting Antibody Function: ML models can be used to identify associations between specific antibody features (e.g., subclass and antigen specificity) and their functional activity (e.g., antibody-dependent cellular cytotoxicity). A study on the RV144 vaccine trial used ML to predict functional outcomes based on antibody features, providing a framework for discovering multivariate immune correlates. plos.org
Analyzing Glycosylation Patterns: The complex pattern of glycans on the gp120 surface significantly impacts its antigenicity. A systems glycobiology approach used a Bayesian machine learning algorithm to analyze the relationship between glycan occupancy on a panel of 94 gp120 monomers and the binding of broadly neutralizing antibodies. This allowed for the identification of key glycan sites that influence antibody binding and enabled the design of antigens with altered antigenicity. plos.org
Table 3: Applications of Machine Learning and AI in GP120 Research
| Application Area | Methodology | Objective | Reference(s) |
| Immunogen Design | Deep learning-based protein design | Redesign gp120 proteins to remove unwanted immune responses and focus on the CD4 binding site. | amsterdamumc.org |
| Antigenic Landscape Analysis | Bayesian machine learning algorithm | Identify glycan site determinants involved in binding to broadly neutralizing antibodies. | plos.org |
| Antibody Function Prediction | Classification and regression models | Predict functional outcomes (e.g., ADCP) from antibody features (subclass, antigen specificity). | plos.org |
| Vaccine Design | Immunoinformatics and AI | Design a multi-epitope mRNA vaccine by combining antigenic linear epitopes. | frontiersin.orgnih.gov |
| bNAb Identification | Machine learning on sequence-based features | Rapidly identify broadly neutralizing antibodies from immune repertoires. | researchgate.net |
The integration of ML and AI into gp120 research holds immense promise for accelerating the development of an effective HIV-1 vaccine by providing powerful new tools for data analysis, prediction, and rational immunogen design.
Research Applications and Strategic Design Principles for Hiv 1 Gp120 Antigenic Peptides
Rational Design Strategies for Peptide-Based HIV-1 Immunogens
The development of a successful HIV-1 vaccine hinges on the ability to elicit potent and broadly neutralizing antibodies (bnAbs). Rational design strategies for peptide-based immunogens are increasingly focused on mimicking the complex, native-like structures of vulnerable sites on the gp120 protein.
Focus on Inducing Broadly Neutralizing Antibody (bnAb) Responses
A major goal of HIV-1 vaccine research is to design immunogens that can elicit bnAbs, which are capable of neutralizing a wide range of HIV-1 strains. researchgate.net These antibodies often target conserved epitopes on the gp120 envelope glycoprotein (B1211001). researchgate.net Initial efforts with short, linear peptides based on the V3 loop of gp120 showed promise by inducing neutralizing antibodies; however, these responses were largely limited to lab-adapted, neutralization-sensitive (Tier 1) viruses and lacked the breadth to be effective against the more resistant Tier 2 and Tier 3 viruses that are clinically relevant. nih.govnih.gov
The focus has since shifted to identifying and presenting more conserved and vulnerable epitopes that are the targets of known bnAbs. researchgate.netnih.gov These sites include the CD4 binding site (CD4bs), the V1/V2 apex, and various glycan-dependent epitopes. researchgate.netmicrobialcell.com Structural biology has been instrumental in this effort, providing detailed atomic-level maps of how bnAbs recognize these epitopes on gp120. beilstein-journals.org This information guides the design of peptide immunogens that can mimic these complex structures and elicit a more targeted and broadly effective antibody response. beilstein-journals.orgmdpi.com
One strategy involves "immunofocusing," where the immunogen is designed to direct the antibody response to a specific, desired epitope while minimizing responses to non-neutralizing or strain-specific regions. nih.gov This can be achieved by presenting a specific epitope on a scaffold or by modifying the immunogen to mask irrelevant epitopes. mdpi.com Another approach is sequential immunization, where a series of specifically designed immunogens are administered to guide the maturation of B cells toward producing bnAbs. nih.gov
Engineering Approaches for Stabilizing Native-like GP120 Epitopes
A significant challenge in using gp120 or its peptide fragments as immunogens is their inherent conformational flexibility. nih.gov The native, functional form of the HIV-1 envelope is a trimer of gp120/gp41 heterodimers, and many bnAbs preferentially recognize quaternary epitopes present only on this trimeric structure. acs.orgnih.gov Monomeric gp120, while easier to produce, often adopts non-native conformations and exposes immunodominant but non-neutralizing epitopes, such as the V3 loop, which can act as a decoy. nih.gov
To overcome this, various engineering strategies are employed to stabilize gp120 epitopes in their native-like conformations. These include:
Chemical Cross-linking: Using reagents like glutaraldehyde (B144438) to lock soluble gp120 or gp140 proteins into specific conformations, preserving native-like structures. nih.gov
Disulfide Bonds: Introducing engineered disulfide bonds to covalently link gp120 and gp41 (SOSIP) or to stabilize specific domains within gp120, preventing dissociation and conformational changes. nih.govmdpi.comwiley.com
Mutations: Introducing specific amino acid substitutions, such as the I559P mutation in gp41, to stabilize the pre-fusion state of the Env trimer. nih.govwiley.com
Scaffolding: Presenting specific gp120 epitopes on a different protein scaffold to constrain their conformation and enhance their immunogenicity. mdpi.comresearchgate.net This approach has been used for epitopes like the V1V2 region, where presenting it on a scaffold can induce conformation-specific antibody responses. nih.gov
These stabilization techniques aim to create immunogens that more accurately mimic the native viral spike, thereby focusing the immune response on conserved, vulnerable epitopes and increasing the likelihood of eliciting bnAbs. mdpi.com
Development of Multivalent and Multi-epitope Peptide Constructs for Enhanced Immunogenicity
The genetic diversity of HIV-1 is a major hurdle for vaccine development. thescipub.com A single immunogen may not be sufficient to elicit an antibody response that can neutralize the vast array of circulating viral strains. To address this, multivalent and multi-epitope constructs are being developed.
Multivalent constructs present multiple copies of the same epitope, which can enhance immunogenicity by more effectively cross-linking B cell receptors. acs.org For example, a trivalent V3 glycopeptide immunogen was shown to elicit stronger antibody responses that were cross-reactive to gp120 proteins from different HIV-1 strains compared to its monovalent counterpart. acs.org
Multi-epitope constructs combine different epitopes, either from the same or different viral proteins, into a single immunogen. plos.org This approach aims to broaden the immune response by targeting multiple vulnerable sites simultaneously. For instance, Hypervariable Epitope Constructs (HECs), which are synthetic peptide mixtures representing multiple variants of hypervariable regions of gp120, have been shown to induce both humoral and cellular immune responses that are broadly reactive against diverse HIV-1 strains. thescipub.com Immunoinformatics and in silico design are powerful tools in the development of these constructs, allowing for the prediction and selection of highly immunogenic T-cell and B-cell epitopes to be included in the vaccine candidate. plos.orgmdpi.com
Cocktails of different Env trimer immunogens are also being explored as a multivalent vaccination strategy. asm.org Studies have shown that a mixture of different clade C HIV-1 Env gp140 trimers elicited a higher magnitude of neutralizing antibodies in guinea pigs than any of the individual trimers alone. asm.org These approaches recognize the need to address HIV-1 diversity and aim to elicit a more comprehensive and potent immune response.
| Compound Name | Description |
| V3 loop peptides | Peptides derived from the third variable loop of gp120. nih.gov |
| V1V2 scaffold proteins | Engineered proteins presenting the V1V2 region of gp120 on a scaffold. nih.gov |
| BS1, BS3, BS4 | Rationally designed linear peptide mimotopes of the gp120 bridging sheet. mdpi.comresearchgate.net |
| BG505 SOSIP.664 | A stabilized, soluble, trimeric form of the HIV-1 envelope glycoprotein. nih.govwiley.com |
| Hypervariable Epitope Constructs (HECs) | Synthetic peptide mixtures containing multiple variants of hypervariable epitopes from gp120. thescipub.com |
| Trivalent V3 glycopeptide | An immunogen presenting three copies of a V3 glycopeptide. acs.org |
| 459C, 405C, 939C | Novel, acute clade C HIV-1 Env gp140 trimers. asm.org |
Utility of GP120 Antigenic Peptides as Research Reagents in HIV-1 Immunology
Beyond their direct application as potential immunogens, gp120 antigenic peptides are indispensable tools for studying the intricacies of the immune response to HIV-1. They are used to isolate and characterize antibodies, as well as to probe the cellular immune response.
For Isolation and Characterization of Monoclonal Antibodies
Synthetic peptides corresponding to specific regions of gp120 have been instrumental in the generation and characterization of monoclonal antibodies (mAbs). nih.gov By immunizing animals with these peptides, researchers can produce mAbs that target a defined epitope. nih.govnih.gov These mAbs can then be used to map the antigenic structure of gp120 and to identify regions that are important for neutralization. nih.gov
A powerful application of gp120 peptides is in the isolation of B cells that produce antibodies of interest from infected individuals. asm.org For example, a chimeric gp120 protein, where a specific region of interest is grafted onto an unrelated gp120 backbone, can be used as a probe to specifically sort memory B cells that recognize that particular epitope. asm.orgscispace.com This strategy has been successfully used to isolate potent autologous neutralizing antibodies and to understand the pathways of antibody escape. asm.orgscispace.com This approach allows for a detailed analysis of the antibody response at the single-cell level, providing insights into the development of bnAbs.
For T-Cell Activation and Proliferation Assays
The cellular immune response, particularly the activation of CD4+ T helper cells, is crucial for the development of a robust antibody response. Overlapping peptide libraries spanning the entire gp120 sequence are widely used to map T-cell epitopes and to assess the proliferative responses of peripheral blood mononuclear cells (PBMCs) from HIV-1 infected individuals or vaccine recipients. oup.com
Development of Advanced Peptide-Based Immunodiagnostic Research Tools
The specificity and high purity of synthetic peptides make them ideal candidates for the development of advanced immunodiagnostic research tools. mdpi.comencyclopedia.pub Peptides derived from the HIV-1 envelope glycoprotein gp120 are particularly valuable for dissecting the humoral immune response in HIV-1 infection. These tools, primarily peptide-based Enzyme-Linked Immunosorbent Assays (ELISAs) and peptide microarrays, enable detailed investigation of antibody-epitope interactions, which is crucial for vaccine development and epidemiological studies. mdpi.comnih.gov
Principle and Application of Peptide-Based ELISAs for Serological Research
Peptide-based ELISAs are a cornerstone of serological research, offering a sensitive and specific method for detecting antibodies against HIV-1. nih.govresearchgate.net The fundamental principle of this immunoassay involves the use of synthetic peptides, which mimic specific epitopes of the native viral proteins, to capture antibodies from biological samples. nih.govresearchgate.nettandfonline.com
Principle:
The core of a peptide-based ELISA lies in the immobilization of synthetic gp120 antigenic peptides onto the surface of microtiter wells. nih.govnih.gov When a serum or plasma sample from an individual is added to these wells, antibodies specific to the coated gp120 epitopes will bind to the peptides. After a washing step to remove unbound components, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is introduced. This secondary antibody recognizes and binds to the captured human HIV-specific antibodies. A subsequent wash is followed by the addition of a chromogenic substrate. The enzyme catalyzes a reaction that produces a measurable color change, the intensity of which is proportional to the amount of specific antibody present in the sample. mybiosource.comtandfonline.com
Researchers have focused on identifying immunodominant and conserved regions of gp120 to enhance the sensitivity and specificity of these assays. nih.govresearchgate.net For instance, peptides corresponding to the C-terminal end of gp120 and the V3 hypervariable loop have been shown to be highly immunoreactive with sera from HIV-1 infected individuals. mdpi.comencyclopedia.pubnih.govresearchgate.net To improve stability and mimic conformational epitopes, synthetic peptides can be modified, for example, by adding cysteine residues to promote folding through disulfide bonds. nih.gov
Application in Serological Research:
Peptide-based ELISAs have widespread applications in HIV serological research:
Screening and Diagnosis: These assays are used to screen blood donations and for the diagnosis of HIV-1 infection by detecting the presence of anti-HIV-1 antibodies. nih.govnih.gov Assays have been developed that can simultaneously screen for antibodies to both HIV-1 and HIV-2 by coating wells with a cocktail of peptides from both viruses. nih.gov
Epidemiological Studies: They are instrumental in large-scale epidemiological studies to determine the prevalence of HIV-1 in different populations and to track the spread of the virus. nih.gov
Vaccine Research: In the context of vaccine trials, peptide-based ELISAs are used to evaluate the immunogenicity of vaccine candidates by measuring the titer and specificity of antibodies elicited in response to vaccination. nih.govfrontiersin.org They help in mapping the specific epitopes targeted by the vaccine-induced immune response. nih.gov
Distinguishing HIV Types and Subtypes: By using peptides from specific regions that differ between HIV-1 and HIV-2, or even between different clades of HIV-1, these ELISAs can be designed to differentiate between infections. nih.gov
A study focusing on Indian isolates incorporated a novel peptide from the V3 loop of gp120 into a cocktail with other viral peptides, achieving 100% sensitivity and 99.3% specificity in an ELISA format. nih.govresearchgate.net Another peptide-based ELISA demonstrated high sensitivity and specificity for detecting antibodies to the H5N1 influenza virus, showcasing the versatility of the platform. mdpi.comencyclopedia.pub
| Parameter | Finding | Reference |
| Sensitivity | A peptide cocktail-based ELISA for HIV-1/2 showed 100% sensitivity. nih.gov | nih.gov |
| Specificity | The same HIV-1/2 peptide cocktail ELISA demonstrated 99.3% specificity. nih.gov | nih.gov |
| Cross-reactivity | No cross-reactivity was observed in the aforementioned HIV-1/2 ELISA. nih.gov | nih.gov |
| Immunodominant Regions | Peptides from the C-terminal end of gp120 and the V3 loop are highly immunoreactive. nih.govresearchgate.net | nih.govresearchgate.net |
This table presents selected research findings on the performance of peptide-based ELISAs for HIV serology.
Design and Implementation of Peptide Microarrays for High-Throughput Epitope Profiling
Peptide microarrays represent a powerful, high-throughput technology for the comprehensive analysis of antibody responses against a multitude of epitopes simultaneously. nih.govrsc.orgnih.gov This technology has been pivotal in advancing our understanding of the fine specificity of humoral immunity in HIV-1 infection and vaccine responses. nih.govplos.org
Design and Implementation:
The design of a peptide microarray for HIV-1 gp120 involves the synthesis of a large library of overlapping peptides that span the entire length of the gp120 protein, or specific regions of interest like the variable loops. nih.govpepperprint.comjpt.com These peptides, typically 15-mers with a high degree of overlap (e.g., 11 to 14 amino acids), are then immobilized in an ordered pattern onto a solid surface, such as a glass slide. nih.govpepperprint.comjpt.com This high density of overlapping peptides allows for precise mapping of linear B-cell epitopes. tandfonline.comrsc.org
To account for the vast genetic diversity of HIV-1, peptide microarrays are often designed to include sequences from multiple clades and consensus sequences. nih.govnih.gov For example, a single microarray can contain thousands of peptides representing the gp120 sequences from clades A, B, C, D, and various circulating recombinant forms (CRFs). nih.gov
The implementation of a peptide microarray experiment involves several key steps:
Incubation: The microarray slide is incubated with a minimal amount of a biological sample, such as serum or plasma. pepperprint.comjpt.com Antibodies in the sample that recognize specific gp120 peptides will bind to their corresponding spots on the array. nih.gov
Washing: Unbound antibodies and other proteins are washed away.
Detection: A fluorescently labeled secondary antibody that binds to human antibodies is added. nih.gov
Scanning and Analysis: The slide is scanned using a laser scanner to detect the fluorescence at each spot. The intensity of the fluorescence is proportional to the amount of antibody bound to each specific peptide. plos.org Computational frameworks are then used to analyze the large datasets generated, allowing for the identification of immunodominant epitopes and the quantification of antibody binding magnitude and breadth. nih.govnih.gov
High-Throughput Epitope Profiling:
Peptide microarrays enable high-throughput epitope profiling, providing a detailed picture of the antibody "fingerprint" in an infected or vaccinated individual. rsc.orgplos.org This has significant applications in HIV research:
Vaccine Evaluation: They are used to comprehensively profile the antibody responses elicited by HIV vaccine candidates. nih.govmdpi.com For instance, in the RV144 vaccine trial, peptide microarrays helped to identify specific epitopes in the V1V2 region of gp120 that correlated with a reduced risk of infection. mdpi.com
Biomarker Discovery: By comparing the epitope profiles of different patient cohorts (e.g., long-term non-progressors vs. rapid progressors), researchers can identify potential biomarkers of disease progression or immune control. pepperprint.com
Understanding Viral Evasion: Mapping antibody responses can shed light on how HIV-1 evades the immune system by identifying regions of the virus that are rarely targeted by antibodies. nih.gov
Characterizing Monoclonal Antibodies: The technology can be used to rapidly determine the specific linear epitopes recognized by newly isolated monoclonal antibodies. plos.org
| Microarray Feature | Description | Reference |
| Peptide Content | A global HIV-1 peptide microarray can include over 6,500 peptides, with an average of 7 variants for each 15-amino acid position in the HIV-1 proteome. nih.gov | nih.gov |
| Peptide Length & Overlap | Typically 15-mer peptides with a 12 or 14-amino acid overlap are used for high-resolution epitope mapping. nih.govpepperprint.commdpi.com | nih.govpepperprint.commdpi.com |
| Clade Coverage | Arrays often include peptides from multiple HIV-1 clades (A, B, C, D, CRFs) to assess the breadth of antibody responses. nih.govnih.gov | nih.govnih.gov |
| Application | Used for quantifying the magnitude, breadth, and depth of IgG binding to linear HIV-1 sequences in infected and vaccinated individuals. nih.gov | nih.gov |
This table summarizes key design features and applications of peptide microarrays for HIV-1 gp120 epitope profiling.
Challenges, Limitations, and Future Trajectories in Hiv 1 Gp120 Antigenic Peptide Research
Addressing the Challenges of GP120 Glycan Shielding and Conformational Heterogeneity for Rational Design
The rational design of gp120-based immunogens is significantly hampered by two major molecular characteristics of the protein: its extensive glycan shield and its conformational heterogeneity.
The surface of gp120 is densely coated with host-derived N-linked glycans, which form a "glycan shield" that masks conserved protein epitopes from antibody recognition. nih.govtandfonline.com This shield comprises approximately half the mass of the gp120 trimer and is considered immunologically "self," thereby limiting the development of anti-glycan antibodies. nih.gov The heterogeneity of these glycans, with over 50 different structures possible on a single gp120 subunit, further complicates the precise targeting of glycan-dependent epitopes. nih.gov While some bnAbs can penetrate this shield or directly target glycan structures, the immune system generally shows a preference for protein epitopes. nih.govsoton.ac.uk
Conformational heterogeneity adds another layer of complexity. The gp120 protein exists in multiple conformational states, and many of its conserved, functionally important regions, such as the CD4 binding site, are often conformationally masked in the native Env trimer. nih.govresearchgate.netnih.gov These epitopes may only become exposed after the virus binds to the CD4 receptor on a host cell. nih.govplos.org Early vaccine attempts using monomeric gp120 failed because they elicited antibodies against non-neutralizing epitopes that are accessible on the monomer but hidden on the functional viral spike. nih.govnih.gov Therefore, a key challenge is to design immunogens that stabilize the desired conformation and present the conserved, vulnerable epitopes recognized by bnAbs.
Table 1: Key Challenges in Overcoming GP120 Evasion Mechanisms
| Challenge | Description | Key Implications for Vaccine Design |
| Glycan Shielding | A dense layer of host-derived glycans covers the gp120 surface, masking conserved protein epitopes. nih.govtandfonline.com The glycans are heterogeneous and immunologically "self." nih.gov | Difficulty in eliciting antibodies against shielded epitopes. The need for strategies to either bypass, remove, or target the glycan shield. nih.govsoton.ac.uk |
| Conformational Masking | Conserved, functionally critical epitopes (e.g., CD4 binding site) are often hidden within the protein's structure on the native viral trimer. nih.govresearchgate.netnih.gov | Immunogens must be designed to mimic the specific conformation that exposes these neutralizing epitopes. nih.gov Monomeric gp120 is an inadequate immunogen. nih.govnih.gov |
| Epitope Variability | The variable loop regions of gp120 are highly diverse, allowing the virus to escape immune responses. tandfonline.com | Vaccine strategies must focus on conserved regions to achieve broad neutralization across different HIV-1 strains. tandfonline.comfrontiersin.org |
Strategies for Eliciting Durable, Potent, and Broadly Reactive Immune Responses with Peptide Antigens
To overcome the challenges posed by gp120, researchers are exploring various innovative strategies to induce a more effective immune response.
One major approach is epitope-focused immunogen design . This involves creating synthetic peptides or protein constructs that mimic specific, conserved bnAb epitopes while minimizing the presence of immunodominant non-neutralizing regions. nih.gov For example, germline-targeting immunogens like eOD-GT8 are designed to engage and activate the initial B cells that have the potential to mature into bnAb-producing cells. frontiersin.org Another strategy involves "glycan engineering," where specific glycosylation sites are removed to unmask underlying conserved epitopes. soton.ac.ukfrontiersin.org
The use of adjuvants and novel delivery systems is crucial for enhancing the immunogenicity of peptide antigens, which are often poorly immunogenic on their own. nih.govnih.gov Adjuvants like MF59 and AS04 have been approved for human use and can help stimulate a stronger and more durable immune response. nih.gov Particulate delivery systems, such as liposomes and virus-like particles (VLPs), can protect the peptide antigen from degradation and facilitate its uptake by antigen-presenting cells (APCs). nih.govmdpi.comnih.govnih.gov These systems can also be engineered to display multiple copies of the antigen, which can enhance B cell receptor cross-linking and lead to a stronger antibody response. nih.gov
Sequential or combination immunization strategies are also being investigated. The rationale is that administering a series of different but related immunogens can guide the maturation of B cells toward producing more broadly reactive antibodies. tandfonline.comresearchgate.net This approach is supported by observations that increased viral diversity in infected individuals can correlate with the development of neutralization breadth. tandfonline.com
Table 2: Adjuvants and Delivery Systems for HIV Peptide Antigens
| System | Description | Mechanism of Action |
| Liposomes | Synthetic spheres with a lipid bilayer that can encapsulate antigens. nih.gov They can act as both a delivery vehicle and an adjuvant. nih.gov | Enhance both humoral and cellular immunity by extending the antigen's half-life and promoting uptake by APCs. nih.gov |
| Virosomes | Reconstituted viral envelopes that can incorporate antigens. They are biodegradable and non-toxic. mdpi.com | Enhance MHC class I and II presentation, inducing both B- and T-cell responses. mdpi.com |
| Virus-Like Particles (VLPs) | Non-infectious particles that mimic the structure of a virus. nih.gov | Efficiently taken up by APCs, and their repetitive surface structure can strongly stimulate B cell and T cell responses. nih.gov |
| Poly(lactic-co-glycolic acid) (PLG) Microparticles | Biodegradable polymer-based particles that can encapsulate antigens. nih.govaai.org | Provide controlled release of the antigen, leading to sustained immune stimulation. nih.gov |
| Cationic Adjuvant Formulation (CAF) | Liposome-based adjuvants, such as CAF01, that can form a depot at the injection site. acs.org | Target migratory APCs and enhance both humoral and cell-mediated memory immune responses. acs.org |
Integration of Advanced Multi-Omics and Systems Biology Approaches for Comprehensive Antigenic Profiling of GP120
A deeper understanding of the complex interplay between HIV-1 and the host immune system is essential for rational vaccine design. Systems vaccinology is an emerging field that applies high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) and computational modeling to comprehensively analyze vaccine-induced immune responses. nih.govcsbiology.orgcsbiology.org
By generating and integrating large-scale datasets, systems vaccinology can help identify "signatures" of a protective immune response, such as specific gene expression patterns or metabolic pathways that correlate with the development of bnAbs. nih.govcsbiology.org This approach has been successfully applied to other vaccines, like those for yellow fever and influenza, to predict immunogenicity. csbiology.org
For HIV-1, multi-omics approaches are being used to create a more complete antigenic map of gp120. nih.gov For instance, mutational antigenic profiling allows researchers to systematically test how every possible amino acid mutation in gp120 affects its recognition by antibodies. nih.gov This provides a comprehensive view of escape pathways and can pinpoint the most vulnerable sites for antibody targeting. nih.gov Similarly, single-cell multi-omics analyses of infected cells are revealing key regulatory factors and immune pathways involved in HIV-1 persistence, offering potential new targets for therapeutic intervention. elifesciences.org
These systems-level analyses move beyond studying individual components in isolation and provide a holistic view of the host-pathogen interaction, which is critical for designing vaccines that can overcome the multifaceted evasion strategies of HIV-1. nih.govnih.gov
Exploration of Novel Methodologies for GP120 Antigenic Peptide Presentation and Delivery in Research Systems
The way an antigenic peptide is presented to the immune system is a critical determinant of the resulting immune response. Consequently, researchers are continuously exploring novel presentation and delivery methodologies.
Genetic vaccination , using DNA or mRNA platforms, offers several advantages. These platforms instruct the host's own cells to produce the antigen, which can lead to proper post-translational modifications like glycosylation and presentation through both MHC class I and class II pathways, thus stimulating both CD8+ and CD4+ T cell responses. tandfonline.comnih.gov The mRNA-LNP (lipid nanoparticle) platform, in particular, has shown promise in eliciting potent T follicular helper (TFH) cell responses, which are crucial for B cell maturation in germinal centers. nih.gov
Particulate antigen display systems , such as nanoparticles and VLPs, are being refined to optimize the presentation of gp120 peptides. nih.gov By controlling the density and orientation of peptides on the particle surface, it may be possible to more effectively engage and activate specific B cell lineages. nih.gov For example, displaying peptides in a highly repetitive array can mimic the surface of a pathogen and strongly activate the immune system. nih.gov
Furthermore, strategies are being developed to target antigens to specific types of APCs or to particular locations within the body. For instance, mucosal immunization strategies are being explored to induce immune responses at the site of HIV-1 entry. aai.orgresearchgate.net This can involve oral or nasal administration of vaccines using delivery systems like attenuated bacteria or microparticles that can cross the mucosal barrier. aai.orgresearchgate.net Lipidated peptides have also been shown to enhance mucosal and systemic immune responses. aai.org
Q & A
Q. What structural features of HIV-1 gp120 are critical for its interaction with host receptors, and how are these features experimentally characterized?
HIV-1 gp120 contains conserved domains critical for binding CD4 and chemokine receptors (e.g., CCR5/CXCR4). Key structural elements include the CD4-binding loop, V3 loop, and a conserved chemokine receptor-binding region adjacent to the V3 loop . Experimental characterization employs X-ray crystallography (e.g., gp120-CD4-antibody complexes resolved at 2.5 Å) and mutagenesis to identify residues essential for receptor binding . Western blot (WB) and ELISA are used to validate gp120 reactivity with antibodies targeting specific epitopes, such as the CD4-binding site .
Q. How is gp120 expression and purification optimized for in vitro studies, and what challenges arise during this process?
Recombinant gp120 is typically expressed in HEK293 cells to ensure proper glycosylation, with purity >95% achieved via affinity chromatography . Challenges include maintaining structural integrity post-purification, as gp120 is prone to aggregation. Non-reducing SDS-PAGE and dynamic light scattering are used to assess oligomerization and stability . For diagnostic applications, bacterial expression systems (e.g., E. coli pBV220) are employed for antigenic fragments, though these lack glycosylation and require refolding .
Q. What methodologies are used to map antigenic epitopes on gp120, and how do these inform vaccine design?
Epitope mapping uses peptide libraries and ELISA-based assays to identify regions like the V3 loop or CD4-binding site . For example, peptide (6332)IEPLGVAPTKAKRRV in gp120 shows high titer reactivity in ELISA . Structural studies (cryo-EM, crystallography) reveal conformational epitopes masked by glycosylation, guiding efforts to design immunogens mimicking the native trimer .
Advanced Research Questions
Q. Why do recombinant gp120 subunit vaccines fail to elicit broadly neutralizing antibodies (bNAbs), and how can this be addressed experimentally?
Recombinant gp120 often adopts non-native conformations, exposing immunodominant but non-neutralizing epitopes (e.g., variable loops) while occluding conserved regions like the CD4-binding site . Strategies include:
Q. How does gp120 glycosylation impact antigenicity and immune evasion, and what tools are used to study this?
gp120 has ~25 N-linked glycosylation sites that shield conserved epitopes from antibodies. Glycan profiling via LC-MS/MS and surface plasmon resonance (SPR) shows that glycosylation patterns influence binding to lectins (e.g., DC-SIGN) and antibodies (e.g., 2G12) . Notably, the signal peptide (SP) of gp120’s precursor, gp160, indirectly modulates glycan processing, impacting antigenicity in mature gp120 .
Q. What experimental evidence explains the limited efficacy of gp120-targeting antibodies in neutralizing diverse HIV-1 isolates?
Most antibodies bind non-functional gp120 monomers or dissociated trimers, which lack the conformational epitopes present on viral spikes . For example, only antibodies like b12 bind gp120 in a trimer-compatible manner, enabling neutralization . Cryo-EM studies reveal that non-neutralizing antibodies induce structural rearrangements (e.g., V1/V2 loop displacement), disrupting trimer integrity .
Q. How can structural insights into gp120-CD4 interactions guide the design of entry inhibitors or immunogens?
The gp120-CD4 interface contains a 150 ų cavity targeted by small-molecule inhibitors (e.g., BMS-378806) . Computational docking and free-energy perturbation (FEP) simulations identify residues critical for binding . For immunogens, stabilizing the CD4-bound conformation of gp120 (e.g., via cross-linking) enhances exposure of conserved epitopes recognized by bNAbs like VRC01 .
Data Contradictions and Resolution
Q. Why do some studies report strong gp120 antibody reactivity in ELISA but poor neutralization in functional assays?
ELISA detects linear epitopes (e.g., peptide (421-438)), which are often inaccessible on native trimers . Neutralization requires binding to conformational epitopes (e.g., the CD4-induced site), which are absent in monomeric gp120 . Resolution involves using trimer-specific assays (e.g., pseudovirus neutralization) and excluding antibodies that bind non-functional gp120 .
Q. How can conflicting data on gp120’s role in mucosal transmission be reconciled?
Some studies implicate gp120 glycans in DC-SIGN-mediated viral trafficking , while others highlight SP-dependent glycan alterations that reduce DC-SIGN binding . These discrepancies arise from strain-specific glycosylation patterns. Standardizing gp120 isolates (e.g., clade B vs. C) and using mucosal explant models can clarify context-dependent mechanisms .
Methodological Recommendations
- For epitope mapping: Combine peptide ELISA with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify conformational epitopes .
- For immunogen design: Use cryo-EM to validate trimer integrity and glycan shield preservation .
- For neutralizing antibody screening: Employ tier-2 pseudovirus panels to assess breadth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
